3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
Description
This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a thiophene core substituted with a 2-bromophenyl group and an N-(1-methoxypropan-2-yl)amide side chain. Its structure combines a rigid aromatic system with a flexible alkoxy-amide moiety, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-12(11-23-2)21-18(22)13(10-20)9-14-7-8-17(24-14)15-5-3-4-6-16(15)19/h3-9,12H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQBQNVSGJXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=C(S1)C2=CC=CC=C2Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a compound belonging to the class of cinnamamide derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromophenyl group
- A thiophene ring
- A cyano group
- An amide linkage with a methoxypropan-2-yl substituent
This unique combination of functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common route includes:
- Condensation Reaction : The reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base.
- Formation of Intermediate : This yields an intermediate that is subsequently reacted with N-(1-methoxypropan-2-yl)amine under controlled conditions.
- Final Product Isolation : The product is isolated through recrystallization or chromatography techniques to ensure purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. Studies have shown that derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest:
- Inhibition of Bacterial Growth : It shows effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent .
Enzyme Inhibition
The biological activity also extends to enzyme inhibition:
- Enzyme Targets : Compounds in this class have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared to analogs in Table 1:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Thiophene Core : The target compound’s unsubstituted thiophene contrasts with hydrogenated or fused-ring thiophenes (e.g., cyclopenta[b]thiophene in 36a), which may enhance planarity and π-π stacking .
- Aromatic Substituents: The 2-bromophenyl group provides steric bulk and electron-withdrawing effects, differing from electron-rich groups like morpholinophenyl (30a) or benzodioxol (37b) .
Analysis :
- Yield : The target compound’s hypothetical yield is expected to align with analogs (50–70%), depending on the reactivity of the 2-bromophenylaldehyde precursor .
- Melting Point: Bromophenyl substitution may increase melting points compared to morpholinophenyl analogs (e.g., 30a: 296–298°C) due to stronger van der Waals interactions .
- Spectral Data : The α,β-unsaturated CH proton in the target compound would resonate near δ 8.1–8.2 ppm, consistent with analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
